The synthesis of oleanolic acid can be approached through various methods, both natural extraction and semi-synthetic pathways:
Oleanolic acid has a molecular formula of C₃₃H₆₄O₃ and a molecular weight of 516.86 g/mol. Its structure features five rings, including three six-membered rings and two five-membered rings, characterized by a complex arrangement of carbon atoms with several hydroxyl groups. The specific stereochemistry plays a crucial role in its biological activity.
Oleanolic acid participates in various chemical reactions that modify its structure and enhance its biological properties:
The mechanism by which oleanolic acid exerts its biological effects is multifaceted:
Oleanolic acid exhibits several notable physical and chemical properties:
Oleanolic acid has diverse applications across several fields:
Oleanolic acid (OA) biosynthesis initiates with the universal C₅ isoprene units isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C₃₀ triterpenoid scaffold. In Saccharomyces cerevisiae, this process relies on the mevalonate (MVA) pathway, where acetyl-CoA is consecutively transformed into IPP/DMAPP via six enzymatic steps. The first committed reaction involves the condensation of two acetyl-CoA molecules by acetoacetyl-CoA thiolase (AACT) to form acetoacetyl-CoA, followed by the action of HMG-CoA synthase (HMGS) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR) then catalyzes the rate-limiting NADPH-dependent reduction of HMG-CoA to mevalonate, establishing a critical flux control point [1] [6].
Subsequent phosphorylation and decarboxylation steps yield IPP, which is isomerized to DMAPP by isopentenyl diphosphate isomerase (IDI1). Farnesyl diphosphate synthase (ERG20) then condenses three IPP and one DMAPP molecule to generate the C₁₅ farnesyl pyrophosphate (FPP). Two FPP units are coupled head-to-head by squalene synthase (ERG9) to form squalene, which is oxidized to 2,3-oxidosqualene by squalene monooxygenase (ERG1). This epoxidized intermediate undergoes cyclization by β-amyrin synthase (bAS), such as Glycyrrhiza glabra GgbAS (GenBank: AB037203), to form the oleanane-type backbone β-amyrin—the direct precursor to OA [1] [5] [9]. Enzyme kinetics studies reveal that GgbAS exhibits a catalytic efficiency (kcat/Km) 6.3-fold higher than some plant homologs, significantly influencing β-amyrin flux [5].
Table 1: Key Enzymes in Oleanolic Acid Biosynthesis
Enzyme | Gene | Function | Localization |
---|---|---|---|
HMG-CoA reductase | HMG1 | Converts HMG-CoA to mevalonate (flux control) | Endoplasmic reticulum |
Squalene monooxygenase | ERG1 | Epoxidizes squalene to 2,3-oxidosqualene | Endoplasmic reticulum |
β-Amyrin synthase | bAS | Cyclizes 2,3-oxidosqualene to β-amyrin | Cytoplasm |
Cytochrome P450 CYP716A | CYP716 | Oxidizes β-amyrin at C-28 to form oleanolic acid | Endoplasmic reticulum |
The conversion of β-amyrin to oleanolic acid requires a three-step oxidation at the C-28 position, mediated by cytochrome P450 monooxygenases (CYPs) paired with NADPH-cytochrome P450 reductases (CPRs). CYP716 family enzymes—particularly CYP716A12 (Medicago truncatula) and CYP716A254 (Anemone flaccida)—have been identified as robust catalysts for this reaction. CYP716A254 heterologously expressed in yeast efficiently oxidizes β-amyrin to produce OA via the intermediates erythrodiol and oleanolic aldehyde [2]. Structural analyses indicate that these enzymes possess a conserved heme-binding domain and a substrate-binding pocket complementary to the pentacyclic triterpenoid structure, enabling regioselective C-28 carboxylation [2] [5].
Electron transfer efficiency between CYP and CPR is critical for catalytic activity. Mismatched CYP-CPR pairs generate reactive oxygen species (ROS), causing cellular damage and reducing OA yields. Engineered S. cerevisiae strains co-expressing MtCYP716A12 with its native CPR (MtCPR) achieve 186.1 mg/L OA in flasks—a 2.6-fold increase over strains using the non-native Arabidopsis thaliana CPR (AtCPR1) [1]. Fusion proteins linking CYP and CPR domains further enhance electron transfer, reducing uncoupling reactions and improving OA titers by 40% compared to co-expressed systems [9].
Table 2: Functional Characterization of P450 Enzymes in Oleanolic Acid Biosynthesis
P450 Enzyme | Source Plant | Activity | Optimal CPR Partner |
---|---|---|---|
CYP716A12 | Medicago truncatula | β-Amyrin → Oleanolic acid (3-step oxidation) | MtCPR |
CYP716A254 | Anemone flaccida | β-Amyrin → Oleanolic acid | AfCPR |
CYP716Y1 | Panax ginseng | β-Amyrin → Protopanaxadiol | PgCPR |
While oleanolic acid derives primarily from the cytosolic MVA pathway, crosstalk occurs with the plastidial methylerythritol phosphate (MEP) pathway through shared intermediates. In plants, the MEP pathway generates IPP/DMAPP for hemiterpenes, monoterpenes, and diterpenes, but isotopic labeling studies confirm that OA carbon skeletons originate exclusively from MVA-derived precursors [6]. However, MEP-derived hormones like jasmonates (JA) and brassinosteroids (BR) transcriptionally regulate MVA pathway genes. For example, in Conyza blinii, cold stress (4°C) induces CbCBF2 expression, which upregulates JA and BR signaling components, subsequently enhancing transcription of HMGR and β-amyrin synthase (bAS). This cascade elevates OA accumulation by 3.1-fold under low-temperature conditions [8].
Metabolic bottlenecks arise from competition for 2,3-oxidosqualene between sterol and triterpenoid biosynthesis. In S. cerevisiae, endogenous ergosterol biosynthesis consumes >95% of 2,3-oxidosqualene. Downregulating ERG7 (encoding lanosterol synthase) via promoter replacement or expressing bAS as a fusion protein with squalene monooxygenase redirects flux toward β-amyrin, increasing OA yields by 50–80% [4] [9].
Table 3: Regulatory Factors Influencing Oleanolic Acid Biosynthesis
Regulatory Mechanism | Effector | Target Gene/Pathway | Impact on OA Yield |
---|---|---|---|
Cold-induced transcription | CbCBF2 (transcription factor) | bAS, HMGR | ↑ 3.1-fold |
Hormonal signaling | Jasmonates, Brassinosteroids | MVA pathway genes | ↑ 1.5–2.2-fold |
Substrate channeling | bAS-ERG1 fusion | 2,3-oxidosqualene flux | ↑ 80% |
Promoter engineering enables precise control of rate-limiting enzymes. Replacing native promoters of HMGR (HMG1), ERG1, and bAS with strong, inducible systems (e.g., GAL1/10) boosts transcript levels 8–12-fold. However, glucose repression of GAL promoters necessitates GAL80 deletion and GAL1 (galactokinase) knockout to prevent inducer catabolism, enhancing OA synthesis even in glucose media [1]. Diploid strain construction further amplifies gene dosage, with homozygous tHMG1-overexpressing diploids yielding 2.3-fold more OA than haploid strains [9].
Precursor pool expansion involves overexpressing truncated HMGR (tHMG1), which lacks the regulatory domain and resists feedback inhibition. Combined with ERG20 (FPP synthase) and IDI1 overexpression, this strategy elevates IPP/DMAPP availability, increasing OA titers from 71.0 mg/L to 606.9 mg/L in bioreactors [1] [9]. Additionally, squalene monooxygenase engineering—through mutagenesis (e.g., ERG1S218D) or fusion with CPR—enhances catalytic turnover, reducing squalene accumulation and channeling flux toward β-amyrin [9].
Saccharomyces cerevisiae and Yarrowia lipolytica serve as predominant platforms for OA production. S. cerevisiae advantages include endogenous MVA pathway robustness and compatibility with plant CYPs, but its strong ergosterol pathway necessitates engineering. Recent work achieved 4.07 g/L OA in a 100-L bioreactor using multi-strategy engineering:
Y. lipolytica offers higher acetyl-CoA flux and lipid storage capacity. By expressing GgbAS and CYP716A12 alongside native CPR1 and peroxisome-targeting signals, OA titers reached 540.7 mg/L in 5-L bioreactors [4]. Emerging systems like Pichia pastoris show promise due to strong AOX promoters for P450 expression, though OA yields remain <200 mg/L [5].
Table 4: Microbial Platforms for Oleanolic Acid Production
Host | Engineering Strategy | Titer (Scale) | Key Reference |
---|---|---|---|
Saccharomyces cerevisiae | tHMG1↑, GAL80Δ, GAL1Δ, ERG7 promoter swap | 4.07 g/L (100-L bioreactor) | [9] |
Yarrowia lipolytica | Peroxisomal targeting of bAS and CYP716A12 | 540.7 mg/L (5-L bioreactor) | [4] |
Escherichia coli | MVA pathway insertion + P450 co-expression | 38.2 mg/L (shake flask) | [5] |
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: